molecular formula C9H5F3IN3 B15124159 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B15124159
M. Wt: 339.06 g/mol
InChI Key: SSLVNGQFLIUHBV-UHFFFAOYSA-N
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Description

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is a compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents and iodination reagents under controlled conditions to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is unique due to the combination of its trifluoromethyl group, iodine atom, and pyrazole-pyridine structure. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and potential for diverse chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5F3IN3

Molecular Weight

339.06 g/mol

IUPAC Name

3-[5-iodo-3-(trifluoromethyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C9H5F3IN3/c10-9(11,12)7-4-8(13)16(15-7)6-2-1-3-14-5-6/h1-5H

InChI Key

SSLVNGQFLIUHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(F)(F)F)I

Origin of Product

United States

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